molecular formula C13H11NO3S B1298368 3-(2-(Thiophen-2-yl)acetamido)benzoic acid CAS No. 206983-05-3

3-(2-(Thiophen-2-yl)acetamido)benzoic acid

Cat. No.: B1298368
CAS No.: 206983-05-3
M. Wt: 261.3 g/mol
InChI Key: QERCSVAAGLVTFH-UHFFFAOYSA-N
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Description

3-(2-(Thiophen-2-yl)acetamido)benzoic acid, also known as TTA-B, is a chemical compound belonging to the family of thiophene-based drugs. It has a CAS Number of 206983-05-3 and a linear formula of C13H11NO3S .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H11NO3S . The InChI Code is 1S/C13H11NO3S/c15-12(8-11-5-2-6-18-11)14-10-4-1-3-9(7-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 261.3 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.

Scientific Research Applications

1. Use in 1,3-Dipolar Cycloaddition Reactions

  • Application : 3-(2-(Thiophen-2-yl)acetamido)benzoic acid derivatives are involved in 1,3-dipolar cycloaddition reactions. These reactions create compounds with potential pharmaceutical applications (Stauss, Härter, Neuenschwander & Schindler, 1972).

2. Role in Enzyme Inhibition

  • Application : Derivatives of this acid have been synthesized and shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme relevant in the treatment of diabetes and obesity (Rakse et al., 2013).

3. Potential Anti-inflammatory Agents

  • Application : Compounds derived from this compound demonstrate potent anti-inflammatory activities. This highlights its potential use in developing anti-inflammatory drugs (Radwan, Shehab & El-Shenawy, 2009).

4. Luminescence Sensitization in Metal Complexes

  • Application : Thiophenyl-derivatized derivatives, including those related to this compound, can sensitize Eu(III) and Tb(III) luminescence. This has implications for developing new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Biochemical Analysis

Biochemical Properties

3-(2-(Thiophen-2-yl)acetamido)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine beta-lactamase, an enzyme involved in antibiotic resistance . The interaction between this compound and serine beta-lactamase involves binding to the active site of the enzyme, inhibiting its activity and thereby reducing antibiotic resistance.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of serine beta-lactamase, inhibiting its activity and preventing the breakdown of beta-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to a decrease in enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the broader metabolic effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments influences its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(8-11-5-2-6-18-11)14-10-4-1-3-9(7-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERCSVAAGLVTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354707
Record name 3-[2-(Thiophen-2-yl)acetamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206983-05-3
Record name 3-[2-(Thiophen-2-yl)acetamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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